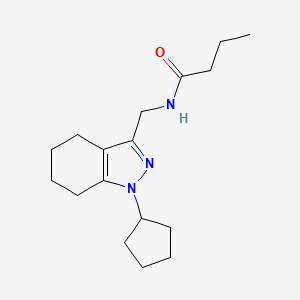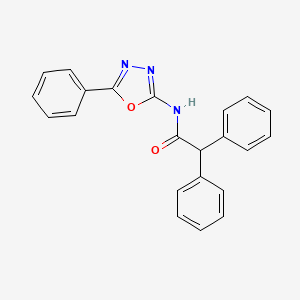![molecular formula C19H18ClN3O3S2 B2370654 N-{5-[(4-chlorophenyl)sulfonyl]-4-[(3-methoxyphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine CAS No. 478080-93-2](/img/structure/B2370654.png)
N-{5-[(4-chlorophenyl)sulfonyl]-4-[(3-methoxyphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Applications De Recherche Scientifique
Energy Catalysis
Overview: Energy catalysis involves the use of catalysts to enhance energy conversion processes. Our compound exhibits intriguing properties that make it relevant in this field.
Applications:Photocatalysis: The compound can act as a photocatalyst, facilitating energy transfer during light-driven reactions. Researchers explore its potential for water splitting, CO₂ reduction, and organic synthesis under visible light irradiation .
Fuel Cells: As a catalyst, this compound may enhance fuel cell performance by promoting oxygen reduction reactions (ORR) or hydrogen oxidation reactions (HOR). Its unique structure could lead to improved electrocatalytic activity .
Biological Science
Overview: Understanding biological processes at the molecular level is crucial for drug development, disease treatment, and diagnostics. Our compound’s properties intersect with biological research.
Applications:Drug Discovery: Researchers investigate its interactions with biological macromolecules (e.g., proteins, nucleic acids) to identify potential drug targets. Computational studies and in vitro assays explore binding affinity and selectivity .
Anticancer Agents: The compound’s sulfonamide and pyrimidine moieties suggest potential anticancer activity. Studies focus on its effects on cell viability, apoptosis, and cell cycle regulation .
Enzyme Inhibition: By targeting specific enzymes, this compound could modulate biochemical pathways. Researchers explore its inhibitory effects on enzymes involved in diseases like Alzheimer’s or cancer .
Materials Science
Overview: Materials science investigates novel materials for diverse applications. Our compound’s structure and properties make it relevant in this field.
Applications:Organic Semiconductors: Researchers study its electronic properties for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells .
Sensors: The compound’s interactions with analytes (e.g., gases, ions) could lead to sensitive and selective sensors. Applications include environmental monitoring and medical diagnostics .
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activities, given that similar compounds have shown a range of activities including antiviral properties . Further studies could also focus on optimizing its synthesis and exploring its reactivity and mechanism of action.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-4-(3-methoxyphenyl)sulfanyl-N,N-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S2/c1-23(2)19-21-12-17(28(24,25)16-9-7-13(20)8-10-16)18(22-19)27-15-6-4-5-14(11-15)26-3/h4-12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVZNYZGOVEHIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)SC2=CC=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(4-chlorophenyl)sulfonyl]-4-[(3-methoxyphenyl)sulfanyl]-2-pyrimidinyl}-N,N-dimethylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B2370575.png)



![1-(tert-butyl)-6-(3-methoxybenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2370581.png)

![2-{[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}acetohydrazide](/img/structure/B2370583.png)
![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-(furan-2-ylmethyl)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2370584.png)
![(1H-benzo[d][1,2,3]triazol-1-yl)(3-nitrophenyl)methanone](/img/structure/B2370585.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2370589.png)

![2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2370592.png)
![5-Benzyl-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2370593.png)
